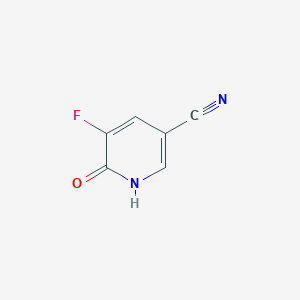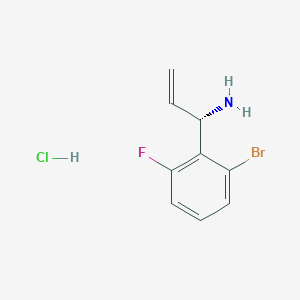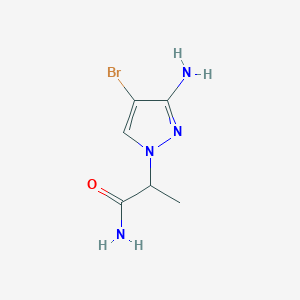
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a bromine atom. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and bromine substituents on the pyrazole ring makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-bromo-1H-pyrazole with acryloyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogen-substituted derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can produce various substituted pyrazoles.
Aplicaciones Científicas De Investigación
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4-chloro-1H-pyrazole
- 3-Amino-4-iodo-1H-pyrazole
- 3-Amino-4-fluoro-1H-pyrazole
Uniqueness
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide is unique due to the presence of both an amino group and a bromine atom on the pyrazole ring. This combination of substituents provides a unique reactivity profile and potential for diverse chemical transformations. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives.
Propiedades
Fórmula molecular |
C6H9BrN4O |
|---|---|
Peso molecular |
233.07 g/mol |
Nombre IUPAC |
2-(3-amino-4-bromopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H9BrN4O/c1-3(6(9)12)11-2-4(7)5(8)10-11/h2-3H,1H3,(H2,8,10)(H2,9,12) |
Clave InChI |
UDEPEONPRVENBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N)N1C=C(C(=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


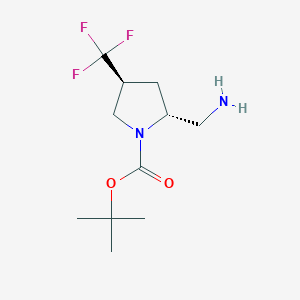
![{1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene}aminobenzoate](/img/structure/B13059435.png)

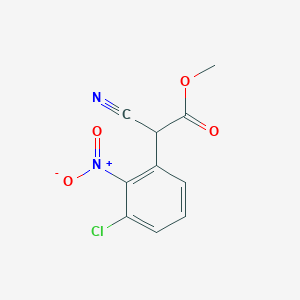
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13059466.png)

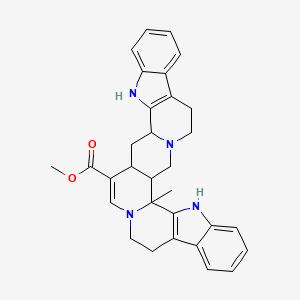

![Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13059480.png)
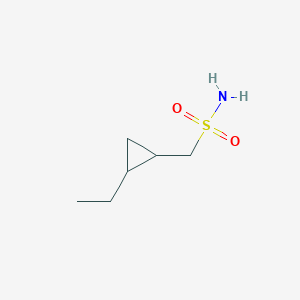
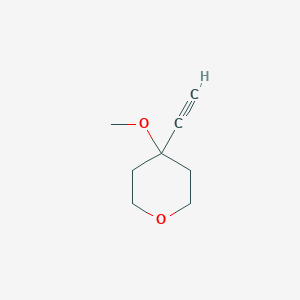
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate](/img/structure/B13059487.png)
